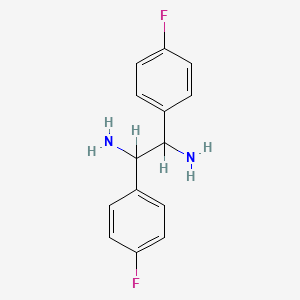

1,2-Bis(4-fluorophenyl)ethane-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2-bis(4-fluorophenyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKHQEHNAPMAGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)F)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1,2-Bis(4-fluorophenyl)ethane-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(4-fluorophenyl)ethane-1,2-diamine is a vicinal diamine that serves as a crucial building block in medicinal chemistry, particularly as a ligand for metal-based anticancer agents. This technical guide provides an in-depth overview of the synthetic routes to this compound, focusing on practical and efficient laboratory-scale preparation. Detailed experimental protocols, quantitative data, and characterization are presented to facilitate its synthesis and application in research and development.

Introduction

Vicinal diamines are a significant class of organic compounds utilized as chiral auxiliaries, ligands in asymmetric synthesis, and as core scaffolds in pharmacologically active molecules. The fluorinated analog, this compound, has garnered attention due to the favorable properties imparted by the fluorine atoms, such as enhanced metabolic stability and binding affinity. Notably, both the meso and racemic diastereomers of this diamine have been employed in the synthesis of platinum(II) complexes with potential antitumor activity[1]. This guide focuses on a common and accessible synthetic pathway: the reductive coupling of an imine derived from 4-fluorobenzaldehyde.

Synthetic Pathways

The most prevalent method for the synthesis of 1,2-diaryl-1,2-diaminoethanes involves the formation of a C-N bond followed by a C-C bond, or vice-versa. A robust and widely used strategy is the reductive coupling of imines, which can be prepared from the corresponding aldehyde. This approach allows for the stereoselective synthesis of either meso or racemic products depending on the reaction conditions and catalysts employed.

A logical workflow for the synthesis of this compound is depicted below:

Caption: General workflow for the synthesis of the target diamine.

Experimental Protocols

This section provides a detailed experimental protocol for a two-step synthesis of this compound, proceeding through an imine intermediate.

Step 1: Synthesis of the Imine Intermediate

The initial step involves the condensation of 4-fluorobenzaldehyde with an amine source to form the corresponding imine. While various amines can be used, this protocol outlines a general procedure adaptable for ammonia or primary amines.

Reaction Scheme:

Materials and Reagents:

-

4-Fluorobenzaldehyde

-

Ammonia solution (e.g., 25% in water or methanolic ammonia) or Ammonium acetate

-

Methanol or Ethanol

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Glacial Acetic Acid (optional, as catalyst)

Procedure:

-

To a solution of 4-fluorobenzaldehyde (2 equivalents) in methanol, add a solution of ammonia in methanol (or ammonium acetate, 1 equivalent).

-

The reaction mixture is stirred at room temperature. The formation of the imine can be monitored by TLC or GC-MS.

-

Upon completion of the imine formation, the solvent is removed under reduced pressure.

Step 2: Reductive Coupling to this compound

The crude imine intermediate is then subjected to reductive coupling to yield the target diamine. The choice of reducing agent can influence the stereoselectivity of the product.

Procedure:

-

The crude imine intermediate is dissolved in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents) is added portion-wise to the solution at 0 °C. If using NaBH₃CN, the reaction is typically performed in methanol at a slightly acidic pH (around 4-5), which can be adjusted with glacial acetic acid[2].

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | Colorless liquid |

| This compound | C₁₄H₁₄F₂N₂ | 248.27 | Solid[3] |

Characterization Data

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (multiplets), methine protons (CH-N), and amine protons (NH₂) |

| ¹³C NMR | Aromatic carbons, methine carbon (CH-N) |

| IR (Infrared Spectroscopy) | N-H stretching, C-H aromatic and aliphatic stretching, C=C aromatic stretching, C-F stretching |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the calculated mass |

| Melting Point (MP) | A sharp melting point for the pure compound |

Note: Specific chemical shifts and coupling constants will depend on the diastereomer (meso or racemic) and the solvent used for analysis.

Logical Relationships in Synthesis

The synthesis of this compound can be conceptualized as a convergent process where two molecules of 4-fluorobenzaldehyde are coupled via an imine intermediate.

Caption: Logical flow from starting materials to the final product.

Conclusion

The synthesis of this compound is readily achievable in a laboratory setting through a two-step process involving imine formation and subsequent reductive coupling. This technical guide provides a foundational protocol that can be optimized for yield and stereoselectivity. The availability of this key building block is crucial for the continued development of novel therapeutic agents and other advanced materials. Researchers are encouraged to adapt and refine these methods to suit their specific needs, contributing to the expanding applications of this versatile diamine.

References

Chiral Resolution of 1,2-Bis(4-fluorophenyl)ethane-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the chiral resolution of 1,2-Bis(4-fluorophenyl)ethane-1,2-diamine. This C2-symmetric diamine is a valuable chiral building block in asymmetric synthesis and drug development. The separation of its enantiomers is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients and for the development of stereoselective catalysts.

This guide details the primary methods for resolving the racemic mixture of this compound: diastereomeric salt formation, enzymatic kinetic resolution, and chromatographic separation. While specific experimental data for this exact molecule is limited in published literature, this guide provides detailed protocols and quantitative data from closely related structural analogs, offering a strong foundation for developing a successful resolution strategy.

Diastereomeric Salt Resolution

Classical resolution via the formation of diastereomeric salts with a chiral resolving agent is a widely used and scalable method for separating enantiomers. The process relies on the differential solubility of the resulting diastereomeric salts, allowing for their separation by fractional crystallization.

Recommended Chiral Resolving Agents

For the resolution of basic compounds like 1,2-diamines, chiral acids are the resolving agents of choice. Based on studies of structurally similar 1,2-diarylethylenediamines, the following chiral acids are recommended:

-

Tartaric Acid and its Derivatives: L-(+)-Tartaric acid and its lipophilic derivatives, such as O,O'-dibenzoyl-L-tartaric acid (DBTA) and O,O'-di-p-toluoyl-L-tartaric acid (DPTTA), are highly effective for the resolution of chiral amines. These agents are known to form stable, crystalline salts with diamines, often exhibiting significant solubility differences between the diastereomeric pairs.

Experimental Protocol: Diastereomeric Salt Formation and Fractional Crystallization

This protocol is a generalized procedure based on the resolution of analogous 1,2-diamines with tartaric acid derivatives. Optimization of solvent, temperature, and stoichiometry will be necessary for this compound.

Materials:

-

Racemic this compound

-

Chiral resolving agent (e.g., L-(+)-Tartaric acid, DBTA, or DPTTA)

-

Solvent (e.g., Methanol, Ethanol, Isopropanol, or mixtures with water)

-

1 M Sodium Hydroxide (NaOH) solution

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Salt Formation:

-

Dissolve 1 equivalent of racemic this compound in a suitable solvent with gentle heating.

-

In a separate flask, dissolve 0.5 to 1.0 equivalent of the chiral resolving agent in the same solvent, also with heating.

-

Slowly add the hot solution of the resolving agent to the diamine solution with stirring.

-

The formation of the diastereomeric salt may be observed as a precipitate or cloudiness.

-

-

Fractional Crystallization:

-

Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

-

For enhanced crystallization, the mixture can be further cooled in an ice bath or refrigerator (0-4 °C) for several hours or overnight.

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

-

The mother liquor, now enriched in the more soluble diastereomer, can be collected for subsequent recovery of the other enantiomer.

-

-

Liberation of the Free Diamine:

-

Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane).

-

Add 1 M NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10).

-

Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched diamine.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess (ee%) of the resolved diamine should be determined by chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation.

-

Quantitative Data for Analogous Diamines

The following table summarizes the quantitative data for the resolution of diamines structurally similar to this compound.

| Diamine | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee%) |

| (1-methyl-2-phenyl)-ethylamine | (-)-Tartaric Acid | Isopropyl alcohol/Water | 87.5 | 83.5 |

| 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine | (R,R)-4-Chlorotartranilic Acid | Water | High | >99 |

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a highly selective method that utilizes enzymes to catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases are commonly employed for the resolution of amines through enantioselective acylation.

Recommended Enzyme and Acyl Donor

-

Enzyme: Lipase B from Candida antarctica (CALB), often immobilized (e.g., Novozym 435), is a highly effective and widely used catalyst for the kinetic resolution of amines.

-

Acyl Donor: Simple esters like ethyl acetate or isopropyl acetate can serve as effective acylating agents.

Experimental Protocol: Enzymatic Kinetic Resolution

This generalized protocol is based on the lipase-catalyzed resolution of related amines.

Materials:

-

Racemic this compound

-

Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

-

Acyl donor (e.g., Ethyl acetate)

-

Organic solvent (e.g., Toluene, tert-Butyl methyl ether)

-

Anhydrous sodium carbonate (Na₂CO₃) (optional, as a base)

Procedure:

-

Enzymatic Acylation:

-

To a solution of racemic this compound (1 equivalent) in an organic solvent, add the acyl donor (1.5-2 equivalents).

-

Add the immobilized lipase (e.g., 20 mg per 0.1 mmol of diamine).

-

If necessary, add a mild base like anhydrous Na₂CO₃.

-

Stir the mixture at a controlled temperature (e.g., 30-45 °C) and monitor the reaction progress by chiral HPLC.

-

The reaction is typically stopped at or near 50% conversion to obtain both the acylated product and the unreacted amine with high enantiomeric excess.

-

-

Separation:

-

Filter off the immobilized enzyme for reuse.

-

The reaction mixture, containing the acylated diamine and the unreacted diamine, can be separated by column chromatography on silica gel.

-

-

Hydrolysis of the Acylated Diamine (Optional):

-

The enantiomerically enriched acylated diamine can be hydrolyzed under acidic or basic conditions to liberate the free diamine.

-

Quantitative Data for Enzymatic Resolution of Analogous Amines

| Amine | Enzyme | Acyl Donor | Solvent | Conversion (%) | ee% (Amine) | ee% (Amide) |

| (±)-cis-N-(Boc)cyclopentane-1,2-diamine | Lipase B from Candida antarctica | 1-phenylethyl acetate | TBME | ~50 | >99 | >99 |

| Primary Amines (various) | Novozym 435 | Isopropyl acetate | Toluene | up to 95 (yield) | >99 | >99 |

Chromatographic Separation

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the direct separation of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation.

Recommended Chiral Stationary Phases

For the separation of fluorinated aromatic compounds and diamines, polysaccharide-based CSPs are often effective.

-

Cellulose and Amylose Derivatives: Columns such as Chiralcel OD-H, Chiralcel OJ-H, and Chiralpak IA, which are based on cellulose and amylose derivatives coated on a silica support, have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including those with aromatic and amine functionalities.

Experimental Protocol: Chiral HPLC

The following are suggested starting conditions for the chiral HPLC separation of this compound. Method development will be required to optimize the separation.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions (Starting Point):

-

Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based CSP.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape. The ratio of hexane to isopropanol should be optimized.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Temperature: Ambient.

Procedure:

-

Sample Preparation: Dissolve a small amount of the racemic diamine in the mobile phase.

-

Injection: Inject the sample onto the chiral column.

-

Elution: Elute with the mobile phase under isocratic conditions.

-

Detection: Monitor the elution of the enantiomers using the UV detector. The two enantiomers should appear as two separate peaks.

Quantitative Data for Chiral HPLC of Analogous Compounds

While specific data for the target molecule is not available, the table below provides examples of successful chiral HPLC separations of related compounds.

| Compound | Chiral Stationary Phase | Mobile Phase |

| 1,2-Diphenylethylenediamine | Not specified | Not specified |

| Fluorinated β-phenylalanine derivatives | Chiralpak ZWIX(+) and ZWIX(-) | Methanol/Acetonitrile with acid/base additives |

Visualization of Workflows

Chiral Resolution by Diastereomeric Salt Formation

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Enzymatic Kinetic Resolution Workflow

Caption: Workflow for enzymatic kinetic resolution of a diamine.

Chiral HPLC Separation Workflow

Caption: Workflow for chiral separation by HPLC.

Spectroscopic Data for 1,2-Bis(4-fluorophenyl)ethane-1,2-diamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data for the compound 1,2-Bis(4-fluorophenyl)ethane-1,2-diamine. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data—including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—for this specific compound is not publicly available.

While general information, such as the molecular formula (C₁₄H₁₄F₂N₂) and molecular weight (248.27 g/mol ), is accessible in databases like PubChem, the raw spectral data necessary for a detailed analysis and inclusion in a technical whitepaper could not be located. Scientific publications detailing the synthesis of this compound and the subsequent characterization of the compound with ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectra are not present in the searched repositories.

The synthesis of analogous compounds, such as the diastereomeric [1,2-bis(4-fluorophenyl)-ethylenediamine][dicarboxylato]platinum(II) complexes, has been reported.[1] However, these studies do not provide the foundational spectroscopic data for the free diamine ligand itself.

Given the absence of specific experimental data, a detailed technical guide with quantitative data tables and experimental protocols for this compound cannot be provided at this time. The following sections outline the expected methodologies for acquiring and interpreting such data, should a sample of the compound become available.

General Experimental Protocols for Spectroscopic Analysis

Should a synthetic route to this compound be established, the following general protocols would be employed for its spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Proton NMR would provide information on the chemical environment of the hydrogen atoms. Expected signals would include those for the aromatic protons on the fluorophenyl rings and the protons of the ethylenediamine backbone. The coupling patterns would help to elucidate the connectivity of the molecule.

-

¹³C NMR: Carbon-13 NMR would identify the number of unique carbon environments. Signals would be expected for the carbons of the fluorophenyl rings (with characteristic splitting due to fluorine coupling) and the aliphatic carbons of the ethane bridge.

-

¹⁹F NMR: Fluorine-19 NMR is crucial for fluorine-containing compounds. A single signal would be expected for the equivalent fluorine atoms on the two phenyl rings, and its chemical shift would be indicative of the electronic environment.

A general workflow for NMR data acquisition and analysis is depicted below.

Caption: Workflow for Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy would be used to identify the functional groups present in the molecule. Key expected vibrational frequencies would include N-H stretching for the amine groups, C-H stretching for the aromatic and aliphatic portions, C=C stretching for the aromatic rings, and a strong C-F stretching band.

Mass Spectrometry (MS)

Mass spectrometry would be employed to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. Techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) would be suitable. The molecular ion peak would be expected at an m/z value corresponding to the molecular weight of the compound.

Conclusion

A comprehensive technical guide on the spectroscopic data of this compound cannot be fully realized due to the current lack of publicly available experimental data. The information presented here serves as a framework for the type of analysis that would be conducted should this data become accessible. Researchers in possession of this compound are encouraged to perform the spectroscopic analyses outlined above to contribute to the collective scientific knowledge.

References

physical and chemical properties of 1,2-Bis(4-fluorophenyl)ethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(4-fluorophenyl)ethane-1,2-diamine is a chiral diamine that has garnered significant interest in the fields of medicinal chemistry and materials science. Its rigid backbone and the presence of fluorine atoms impart unique stereochemical and electronic properties, making it a valuable building block in the synthesis of a variety of complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and a discussion of its role in drug development.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some experimental data is available, particularly for the dihydrochloride salt, many properties are computationally predicted.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄F₂N₂ | --INVALID-LINK--[1] |

| Molecular Weight | 248.27 g/mol | --INVALID-LINK--[1] |

| Appearance | White to yellow powder (for meso- and racemic forms of related compounds) | Inferred from related compounds |

| Melting Point | 247-251 °C (dihydrochloride salt) | --INVALID-LINK--[2] |

| Boiling Point | Not experimentally determined | - |

| Solubility | Soluble in many organic solvents. The dihydrochloride salt is expected to have higher water solubility. | General chemical principles |

| XLogP3 | 1.6 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[1] |

Spectroscopic Data (Predicted and Inferred)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted/Inferred Observations |

| ¹H NMR | Aromatic protons (Ar-H): Multiplets in the range of δ 7.0-7.4 ppm. Methine protons (CH-N): A singlet or multiplet around δ 4.0-4.5 ppm. Amine protons (NH₂): A broad singlet, chemical shift is concentration and solvent dependent. |

| ¹³C NMR | Aromatic carbons: Peaks in the range of δ 115-145 ppm, with the carbon attached to fluorine showing a characteristic coupling (¹JCF). Methine carbons (CH-N): Peaks around δ 60-65 ppm. |

| FTIR (cm⁻¹) | N-H stretch: 3300-3500 (two bands for a primary amine). C-H stretch (aromatic): ~3030. C-H stretch (aliphatic): 2850-2960. C=C stretch (aromatic): 1450-1600. C-N stretch: 1020-1250. C-F stretch: 1000-1400 (strong). |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 248. Fragmentation would likely involve cleavage of the C-C bond between the two methine carbons and benzylic cleavage. |

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol describes a plausible synthetic route based on the reductive amination of a diketone precursor.

Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Materials:

-

1,2-Bis(4-fluorophenyl)ethane-1,2-dione

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane mixture (as eluent)

Procedure:

-

To a solution of 1,2-bis(4-fluorophenyl)ethane-1,2-dione (1.0 eq) in methanol, add ammonium acetate (10-20 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (2.0-3.0 eq) in portions.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound.

Synthesis of a Platinum(II) Complex

This protocol outlines the synthesis of a dichloroplatinum(II) complex using this compound as a ligand, a common application in the development of potential anticancer agents.

Workflow for Platinum Complex Synthesis

Caption: Synthesis of a dichloroplatinum(II) complex.

Materials:

-

This compound

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Deionized water

-

Dimethylformamide (DMF)

-

Acetone

Procedure:

-

Dissolve K₂[PtCl₄] (1.0 eq) in a minimal amount of deionized water.

-

In a separate flask, dissolve this compound (1.0 eq) in a mixture of water and DMF.

-

Slowly add the diamine solution to the K₂[PtCl₄] solution with vigorous stirring.

-

Stir the reaction mixture at room temperature for 24-72 hours, protected from light.

-

A precipitate should form. Collect the solid by vacuum filtration.

-

Wash the precipitate with water, followed by a small amount of cold acetone.

-

Dry the resulting solid under vacuum to yield the [Pt(this compound)Cl₂] complex.

Applications in Drug Development

This compound serves as a critical chiral ligand in the development of novel therapeutic agents, particularly in the area of oncology. Its enantiomerically pure forms are used to synthesize stereoisomerically defined metal complexes, which can exhibit differential biological activity.

The primary application of this diamine in drug development is as a non-leaving group ligand in platinum-based anticancer agents. The rationale behind this approach is to modify the steric and electronic properties of the platinum complex to overcome the limitations of existing platinum drugs, such as cisplatin and carboplatin. These limitations include acquired resistance and dose-limiting side effects. The bulky fluorophenyl groups of the diamine ligand can influence the way the platinum complex interacts with DNA, potentially leading to different types of DNA adducts and a different spectrum of activity.

Logical Workflow in Drug Development

Caption: Role of the diamine in a drug development workflow.

Conclusion

This compound is a molecule with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset of its physical and chemical properties is not yet fully established in publicly accessible literature, its utility as a chiral building block and ligand is evident. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the applications of this promising compound. Future work should focus on obtaining more extensive experimental data for the free diamine and its various stereoisomers to fully unlock its potential.

References

The Architecture of Asymmetry: A Technical Guide to the Discovery and Synthesis of Chiral Diamine Ligands

For Researchers, Scientists, and Drug Development Professionals

Chiral diamine ligands are foundational pillars in the field of asymmetric catalysis, enabling the stereoselective synthesis of complex molecules that are crucial in the pharmaceutical and fine chemical industries. Their unique three-dimensional structures create a chiral environment around a metal center, guiding chemical reactions to favor the formation of one enantiomer over its mirror image. This guide provides an in-depth exploration of the discovery, synthesis, and application of key chiral diamine ligands, offering detailed experimental protocols and performance data to aid researchers in their synthetic endeavors.

Core Concepts in Chiral Diamine Ligand Synthesis

The efficacy of a chiral diamine ligand is intrinsically linked to its structural rigidity and the specific steric and electronic properties it imparts to a metal catalyst. The development of these ligands has evolved from early discoveries of naturally occurring chiral molecules to the rational design of highly modular and tunable scaffolds. A significant breakthrough in their synthesis has been the use of enantiomerically pure starting materials, such as (1R,2R)-(-)-1,2-diaminocyclohexane (DACH) and (1S,2S)-(-)-1,2-diphenylethanediamine (DPEN), which serve as chiral backbones for a vast array of successful ligands.

Key Classes of Chiral Diamine Ligands and Their Synthesis

Two of the most influential classes of chiral diamine ligands are those developed for Noyori's asymmetric hydrogenation and Trost's asymmetric allylic alkylation. These ligands have demonstrated broad applicability and high enantioselectivity in a multitude of chemical transformations.

Ligands for Asymmetric Hydrogenation: The Noyori Catalysts

The catalysts developed by Ryoji Noyori, for which he was a co-recipient of the 2001 Nobel Prize in Chemistry, are renowned for their efficiency in the asymmetric hydrogenation of ketones and imines.[1] A key component of these catalysts is a chiral diamine ligand, often a tosylated derivative of 1,2-diphenylethylenediamine (TsDPEN).

This procedure details the tosylation of (1S,2S)-1,2-diphenylethylenediamine.

Materials:

-

(1S,2S)-1,2-diphenylethylenediamine

-

p-toluenesulfonyl chloride

-

Triethylamine

-

Dichloromethane

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, dissolve 21.0 g of (1S,2S)-1,2-diphenylethylenediamine in 100 ml of triethylamine.

-

Under an ice bath with stirring, slowly add a solution of 125.8 g of p-toluenesulfonyl chloride in 300 ml of dichloromethane over a period of 2 hours. A white solid will precipitate during the addition.

-

Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Pour the mixture into ice water and separate the organic layer.

-

Wash the organic layer three times with water and dry with anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator to obtain (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine.

This protocol describes the formation of the ruthenium catalyst precursor.

Materials:

-

[Dichloro(p-cymene)ruthenium(II)] dimer

-

(S,S)-TsDPEN

-

Triethylamine

-

Dichloromethane

Procedure:

-

To a stirred suspension of [Dichloro(p-cymene)ruthenium(II)] dimer in dichloromethane, add a solution of (S,S)-TsDPEN in dichloromethane.

-

Add triethylamine to the mixture.

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for several hours.

-

The resulting solution of the catalyst precursor can often be used directly or purified by crystallization.

Ligands for Asymmetric Allylic Alkylation: The Trost Ligands

Barry Trost's development of C2-symmetric ligands derived from trans-1,2-diaminocyclohexane (DACH) has had a profound impact on palladium-catalyzed asymmetric allylic alkylation (AAA).[2] These ligands create a well-defined chiral pocket that directs the approach of the nucleophile.

This improved and scalable process details the synthesis of the (S,S)-DACH-Ph Trost ligand.[3]

Materials:

-

2-Diphenylphosphinylbenzoic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

Acetonitrile

-

(S,S)-diaminocyclohexane ((S,S)-DACH)

-

Imidazole hydrochloride

-

Water

Procedure:

-

Under a nitrogen atmosphere, charge a clean and dry reactor with 2-diphenylphosphinylbenzoic acid (1.0 kg, 3.26 mol) and CDI (557.2 g, 3.33 mol).

-

Add acetonitrile (2 L) to form a slurry and agitate the mixture for 1 hour at 20–25 °C to obtain a clear, homogenous solution.

-

Add (S,S)-DACH (178.1 g, 1.56 mol) and imidazole hydrochloride (2.7 g, 0.026 mol) to the solution.

-

Heat the resulting mixture at 80–82 °C for 8 hours.

-

Cool the solution to 60 °C, at which point a slurry will form.

-

Add water (1.3 L) over 30 minutes at 55–60 °C.

-

After an additional 30 minutes, cool the slurry to 23 °C over 30 minutes.

-

Collect the solid by filtration and wash successively with a 2:1 mixture of acetonitrile/water (3 L) and water (2 L).

-

Dry the solid under vacuum at 55 °C to obtain the (S,S)-DACH-Ph Trost ligand as a white solid.

Performance Data in Asymmetric Catalysis

The following tables summarize the performance of these chiral diamine ligands in benchmark asymmetric reactions, highlighting their efficacy in terms of yield and enantiomeric excess (ee).

Table 1: Asymmetric Transfer Hydrogenation of Ketones with Ru-TsDPEN Catalysts

| Entry | Substrate | Catalyst | Yield (%) | ee (%) | Reference |

| 1 | Acetophenone | RuCl--INVALID-LINK-- | >95 | 99 (R) | [4] |

| 2 | 1'-Acetonaphthone | RuCl--INVALID-LINK-- | >95 | 98 (R) | [4] |

| 3 | 2-Chloroacetophenone | RuCl--INVALID-LINK-- | >95 | 97 (S) | [4] |

| 4 | 3-Methoxyacetophenone | RuCl--INVALID-LINK-- | >95 | 99 (S) | [4] |

| 5 | Ethyl benzoylformate | RuCl--INVALID-LINK-- | 68 | 94 (S) | [5] |

Table 2: Asymmetric Allylic Alkylation with Pd-Trost Ligand Catalysts

| Entry | Substrate | Nucleophile | Catalyst System | Yield (%) | ee (%) | Reference |

| 1 | rac-1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | [Pd₂(dba)₃], (R,R)-Trost Ligand | >95 | >98 | [6] |

| 2 | rac-1,3-Diphenyl-2-propenyl acetate | Phthalimide | [Pd₂(dba)₃], (S,S)-Trost Ligand | 85 | 95 | [6] |

| 3 | meso-3,5-Dicarbomethoxy-cyclohexene | Dimethyl malonate | [Pd₂(dba)₃], (R,R)-Trost Ligand | 81 | 96 | [6] |

| 4 | rac-Cyclohexenyl acetate | Phenol | [Pd₂(dba)₃], (S,S)-Trost Ligand | 90 | 97 | [7] |

| 5 | rac-1,3-Dioxan-5-yl acetate | Azlactone | [Pd₂(dba)₃], (R,R)-Trost Ligand | 88 | 94 | [6] |

Mechanistic Insights and Experimental Workflows

Understanding the catalytic cycles and experimental workflows is crucial for optimizing reaction conditions and developing new catalysts.

Catalytic Cycles

The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for Noyori's asymmetric hydrogenation and Trost's asymmetric allylic alkylation.

Experimental Workflow

A systematic approach is essential for the screening and optimization of chiral diamine ligands in asymmetric catalysis.

Conclusion

The discovery and synthesis of chiral diamine ligands have revolutionized the field of asymmetric catalysis, providing powerful tools for the enantioselective synthesis of a wide range of molecules. The detailed protocols and performance data presented in this guide for key ligands such as TsDPEN and the Trost ligand serve as a valuable resource for researchers in academia and industry. A thorough understanding of the underlying catalytic cycles and a systematic experimental workflow are essential for the successful application and further development of these remarkable catalysts. As the demand for enantiomerically pure compounds continues to grow, particularly in the pharmaceutical sector, the continued innovation in the design and synthesis of novel chiral diamine ligands will undoubtedly remain a vibrant and impactful area of research.

References

A Technical Guide to Preliminary Reactivity Studies of Fluorinated Diamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly alter the physicochemical and pharmacological profiles of a parent compound.[1] In the context of diamines, which are crucial building blocks in numerous pharmaceuticals and polymers, fluorination can modulate key parameters such as basicity (pKa), lipophilicity, metabolic stability, and conformational preference. Understanding the reactivity of fluorinated diamines is therefore critical for the rational design of novel therapeutics and advanced materials.

This technical guide provides an overview of the preliminary reactivity studies of fluorinated diamines, with a focus on the impact of fluorination on basicity. It includes a compilation of quantitative data, detailed experimental protocols for reactivity assessment, and visual workflows to illustrate the key processes involved.

Quantitative Reactivity Data: The Impact of Fluorination on Basicity

The primary indicator of a diamine's reactivity as a base is its acid dissociation constant (pKa). The electron-withdrawing inductive effect of fluorine atoms significantly reduces the electron density on the nitrogen atoms, thereby decreasing their basicity. This is reflected in lower pKa values for the conjugate acids of fluorinated amines compared to their non-fluorinated analogs. A lower pKa indicates a weaker base.[1][2]

The following table provides a comparative summary of pKa values for a representative non-fluorinated diamine and the general effect observed in fluorinated cyclic amines, illustrating the significant impact of fluorination.

| Compound Name | Structure | pKa1 (Conjugate Acid) | pKa2 (Conjugate Acid) | Reference |

| Ethane-1,2-diamine | H₂N-CH₂-CH₂-NH₂ | 10.71 | 7.56 | [3] |

| Cyclohexylamine | C₆H₁₁NH₂ | 10.66 | - | [4] |

| 2,2-Difluorocyclohexylamine | 2,2-F₂-C₆H₁₀NH₂ | 9.00 | - | [4] |

Note: The pKa values for diamines refer to the successive protonations of the two amine groups. The data for fluorinated amines demonstrates a decrease of approximately 1.7 pKa units when two fluorine atoms are introduced at the β-position relative to the amine group.[4]

Experimental Protocols

Accurate determination of pKa is fundamental to characterizing the reactivity of fluorinated diamines. The two most common and reliable methods are potentiometric titration and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol for pKa Determination by Potentiometric Titration

This method involves titrating a solution of the diamine with a standardized acid or base and monitoring the pH change. It is a robust technique for determining pKa values in the range of 2 to 12.[5][6]

Materials and Equipment:

-

Calibrated pH meter and electrode

-

Potentiometer/Autotitrator

-

Magnetic stirrer and stir bar

-

Reaction vessel (beaker)

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions[7]

-

0.15 M KCl solution (to maintain constant ionic strength)[7]

-

Nitrogen gas supply

-

Fluorinated diamine sample (approx. 1 mM solution)

-

Deionized water (and co-solvent like methanol or acetonitrile if needed for solubility)[5]

Procedure:

-

Instrument Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[7]

-

Sample Preparation:

-

Titration Setup:

-

Titration Process:

-

Make the solution acidic (pH ~1.8-2.0) by adding 0.1 M HCl to ensure both amine groups are fully protonated.[8]

-

Begin the titration by adding small, precise increments of 0.1 M NaOH.

-

Record the pH reading after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches approximately 12-12.5 to ensure both deprotonation events are observed.[8]

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.

-

The pKa values correspond to the pH at the half-equivalence points. These points can be precisely identified from the peaks of the first derivative plot of the titration curve (ΔpH/ΔV vs. V).

-

Perform the titration in triplicate for each compound to ensure reproducibility and calculate the average pKa and standard deviation.[7]

-

Protocol for pKa Determination by ¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive and powerful technique for studying fluorinated compounds. The chemical shift of a fluorine atom is often sensitive to the protonation state of a nearby functional group. By monitoring the change in the ¹⁹F chemical shift as a function of pH, the pKa can be determined. This method is particularly advantageous as it is tolerant of impurities and does not require accurate concentration measurements.[9][10]

Materials and Equipment:

-

High-field NMR spectrometer with a fluorine probe

-

NMR tubes

-

A series of aqueous buffer solutions of known pH values spanning the expected pKa range

-

Fluorinated diamine sample

-

Deuterium oxide (D₂O) for field locking

Procedure:

-

Sample Preparation: Prepare a series of NMR samples. For each sample, dissolve a small amount of the fluorinated diamine in a different aqueous buffer of known pH. Add a small percentage of D₂O to each sample for the NMR lock.

-

NMR Acquisition:

-

Tune the NMR spectrometer to the fluorine Larmor frequency.[11]

-

Acquire a ¹⁹F NMR spectrum for each sample at a constant temperature.

-

Record the chemical shift (δ) of the fluorine signal(s) for each pH value.

-

-

Data Analysis:

-

Plot the observed ¹⁹F chemical shift (δ_obs) on the y-axis against the solution pH on the x-axis. This will generate a sigmoidal curve.

-

The pKa is the pH value at the inflection point of this curve.

-

The data can be fitted to the Henderson-Hasselbalch equation (or a modified version) to calculate the pKa precisely:

-

δ_obs = (δ_A * [A] + δ_HA * [HA]) / ([A] + [HA])

-

Where δ_A is the chemical shift of the deprotonated form and δ_HA is the chemical shift of the protonated form.

-

-

The pKa is the pH at which [A] = [HA].

-

Visualizing Workflows and Concepts

Diagrams are essential for representing complex experimental workflows and abstract chemical concepts clearly.

Caption: Workflow for Synthesis and Reactivity Evaluation of Fluorinated Diamines.

Caption: Inductive Effect of Fluorination on Diamine Basicity.

References

- 1. benchchem.com [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Ethylenediamine | C2H8N2 | CID 3301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. enamine.net [enamine.net]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. New Publication: Determination of pKa values of fluorocompounds in water using 19F NMR - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to the Computational Modeling of 1,2-Diamine Conformations for Researchers and Drug Development Professionals

Abstract

1,2-Diamine scaffolds are prevalent in a vast array of biologically active molecules and serve as critical building blocks in medicinal chemistry and drug development.[1] The conformational flexibility of the 1,2-diamine motif, primarily governed by the torsion angle around the central carbon-carbon bond, plays a pivotal role in determining molecular shape, intermolecular interactions, and, consequently, biological activity. This technical guide provides an in-depth exploration of the computational methodologies used to model and predict the conformational preferences of 1,2-diamines. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the rational design of molecules incorporating this important functional group. This document details theoretical principles, outlines experimental validation techniques, and presents structured data to facilitate a comprehensive understanding of 1,2-diamine conformational behavior.

Introduction: The Conformational Landscape of 1,2-Diamines

The conformational isomerism of 1,2-diamines is primarily characterized by the rotation around the central C-C bond, leading to two key staggered conformations: gauche and anti (or trans).[2] In the simplest 1,2-diamine, 1,2-diaminoethane, the gauche conformation is found to be more stable than the anti conformation in the gaseous state, a phenomenon attributed to the "gauche effect."[2][3] This effect is an atypical situation where a gauche conformation is energetically favored over the sterically less hindered anti conformation.[4]

Several factors influence the conformational equilibrium of 1,2-diamines:

-

Intramolecular Hydrogen Bonding: The presence of two amino groups allows for the formation of intramolecular hydrogen bonds (N-H···N), which can stabilize specific conformations, particularly the gauche form.[5] The strength and geometry of these hydrogen bonds are crucial in determining the overall conformational preference.

-

Gauche Effect: This effect in 1,2-disubstituted ethanes with electronegative substituents, such as amino groups, is often explained by hyperconjugation.[4] It involves the donation of electron density from a C-H σ bonding orbital to a C-N σ* antibonding orbital, an interaction that is maximized in the gauche arrangement.

-

Steric Hindrance: The size of substituents on the nitrogen or carbon atoms can introduce steric repulsion, which may destabilize the gauche conformation and favor the anti form where the substituents are further apart.

-

Solvent Effects: The surrounding solvent can significantly influence the conformational equilibrium. Polar solvents may disrupt intramolecular hydrogen bonds and favor conformations with larger dipole moments.[5]

A thorough understanding and accurate prediction of these conformational preferences are paramount for designing molecules with specific three-dimensional structures to optimize their interaction with biological targets.

Computational Modeling Methodologies

Computational chemistry provides a powerful toolkit for investigating the conformational landscape of 1,2-diamines. The primary goals of these methods are to identify stable conformers, determine their relative energies, and understand the barriers to interconversion.

Workflow for Computational Conformational Analysis

A typical computational workflow for the conformational analysis of a 1,2-diamine involves a multi-step process designed to efficiently explore the potential energy surface and identify all relevant low-energy conformers.

References

Technical Guide: Solubility Profile of 1,2-Bis(4-fluorophenyl)ethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of scientific literature and chemical databases have not yielded specific quantitative or qualitative solubility data for 1,2-Bis(4-fluorophenyl)ethane-1,2-diamine in various solvents. The information that is publicly available primarily pertains to its chemical properties and use in the synthesis of other compounds. This guide, therefore, outlines a generalized experimental protocol for determining solubility and provides a logical workflow for such a study, in lieu of specific data for the target compound.

Introduction to this compound

This compound is a symmetrical diamine with the chemical formula C₁₄H₁₄F₂N₂.[1] Its structure, featuring two fluorophenyl groups, suggests that its solubility will be significantly influenced by the polarity of the solvent. The presence of two amine groups provides sites for hydrogen bonding, which may enhance solubility in protic solvents. Conversely, the aromatic rings contribute to its nonpolar character, suggesting potential solubility in organic solvents of low to moderate polarity.

Chemical Structure:

Hypothetical Solubility Profile

While no specific data is available, a qualitative prediction of solubility can be made based on the principle of "like dissolves like".

-

High Potential Solubility: Solvents that can engage in hydrogen bonding and have a polarity that can accommodate both the polar amine groups and the nonpolar fluorophenyl rings. Examples could include:

-

Dimethyl sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

-

Moderate Potential Solubility: Polar aprotic and some protic solvents.

-

Acetone

-

Ethyl acetate

-

Methanol

-

Ethanol

-

-

Low to Negligible Potential Solubility: Nonpolar and aqueous solvents.

-

Hexanes

-

Toluene

-

Water

-

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic | High | Solvents like DMSO and DMF are excellent at solvating a wide range of organic molecules. |

| Polar Protic | Moderate to Low | Alcohols can hydrogen bond with the amine groups, but the large nonpolar structure may limit solubility. |

| Nonpolar | Low | The polar amine groups will likely hinder solubility in nonpolar solvents like hexanes. |

| Aqueous | Very Low | The large organic structure is expected to make it poorly soluble in water at neutral pH. |

Note: This table is for illustrative purposes only and is based on chemical structure and principles of solubility. Experimental verification is required.

Generalized Experimental Protocol for Solubility Determination

The following is a standard methodology for determining the solubility of a solid compound in various solvents.

Objective: To quantitatively determine the solubility of this compound in a range of solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, DMSO, hexanes)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow for the settling of undissolved solid.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in a suitable solvent (one in which it is freely soluble).

-

Generate a calibration curve by analyzing the standard solutions using HPLC.

-

Dilute the aliquots of the saturated solutions with the same solvent used for the standards to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples by HPLC.

-

-

Data Calculation:

-

Using the calibration curve, determine the concentration of this compound in the diluted samples.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Workflow for Solubility Determination

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Conclusion

References

Methodological & Application

Application Notes and Protocols: 1,2-Bis(4-fluorophenyl)ethane-1,2-diamine in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 1,2-diamines are a cornerstone of asymmetric catalysis, serving as privileged ligands for a variety of transition metal-catalyzed reactions that produce enantiomerically enriched products. The introduction of fluorine atoms into the ligand structure can significantly modulate the catalyst's electronic properties, stability, and stereoselectivity. 1,2-Bis(4-fluorophenyl)ethane-1,2-diamine is a chiral diamine ligand that holds considerable potential in asymmetric catalysis, particularly in the asymmetric transfer hydrogenation of ketones and imines. The fluorine substituents can enhance the acidity of the N-H protons, which is believed to be crucial in the catalytic cycle of transfer hydrogenation reactions.

These application notes provide an overview of the potential applications of this compound and its derivatives in asymmetric catalysis, based on analogous systems. Detailed protocols for the preparation of a catalyst precursor and its use in the asymmetric transfer hydrogenation of a model ketone are also presented.

Principle Applications

Complexes of this compound with transition metals such as ruthenium, rhodium, and iridium are anticipated to be highly effective catalysts for a range of asymmetric transformations. A primary application is the asymmetric transfer hydrogenation (ATH) of prochiral ketones to yield chiral secondary alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. Similarly, the asymmetric reduction of imines to chiral amines is another key potential application.

The catalytic cycle for the Ru-catalyzed ATH of ketones is believed to involve a metal-ligand bifunctional mechanism. The catalyst, typically a ruthenium(II) complex, activates a hydrogen source (e.g., isopropanol or a formic acid/triethylamine mixture) to form a metal hydride. The substrate (ketone) coordinates to the metal center, and the hydride is transferred to the carbonyl carbon while a proton from the diamine ligand is transferred to the carbonyl oxygen in a concerted, six-membered transition state. The presence of electron-withdrawing fluorine atoms on the phenyl rings of the diamine ligand is expected to enhance the acidity of the N-H proton, potentially accelerating the proton transfer step and influencing the overall efficiency and enantioselectivity of the reaction.

Quantitative Data Summary

While specific catalytic performance data for this compound is not extensively available in the peer-reviewed literature, the following table summarizes representative data for the asymmetric transfer hydrogenation of acetophenone using catalysts derived from the closely related and well-studied ligand, (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN). These data provide a benchmark for the expected performance of catalysts derived from its fluorinated analog.

| Entry | Catalyst Precursor | Substrate | Product | Yield (%) | ee (%) |

| 1 | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | Acetophenone | (R)-1-Phenylethanol | >95 | 97 |

| 2 | [RhCpCl₂]₂ / (S,S)-TsDPEN | Acetophenone | (R)-1-Phenylethanol | 98 | 95 |

| 3 | [IrCpCl₂]₂ / (S,S)-TsDPEN | Acetophenone | (R)-1-Phenylethanol | >99 | 98 |

Experimental Protocols

The following are representative protocols for the in situ preparation of a ruthenium catalyst and its application in the asymmetric transfer hydrogenation of acetophenone. These protocols are based on established procedures for analogous 1,2-diamine ligands and can be adapted for this compound.

Protocol 1: In Situ Preparation of the Ruthenium Catalyst

Materials:

-

[RuCl₂(p-cymene)]₂

-

(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine

-

Anhydrous and degassed solvent (e.g., dichloromethane or isopropanol)

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1 equivalent) and (1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine (2.2 equivalents).

-

Add the anhydrous and degassed solvent to the flask to achieve the desired catalyst concentration (typically 0.01 M to 0.1 M).

-

Stir the mixture at room temperature for 1-2 hours. The formation of the active catalyst is often indicated by a color change.

-

This solution of the pre-catalyst can be used directly in the subsequent hydrogenation reaction.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

-

Acetophenone

-

In situ prepared Ruthenium catalyst solution (from Protocol 1)

-

Hydrogen source: Formic acid/triethylamine (5:2 azeotropic mixture) or isopropanol

-

Anhydrous and degassed solvent (if different from the catalyst preparation solvent)

-

Base (e.g., potassium tert-butoxide, if using isopropanol as the hydrogen source)

-

Reaction vessel (e.g., Schlenk tube or round-bottom flask)

-

Inert atmosphere

Procedure using Formic Acid/Triethylamine:

-

To a reaction vessel under an inert atmosphere, add the in situ prepared ruthenium catalyst solution (typically 0.5 to 2 mol% relative to the substrate).

-

Add the acetophenone (1 equivalent).

-

Add the formic acid/triethylamine mixture (2-5 equivalents).

-

Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) for the required time (typically 2-24 hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the chiral 1-phenylethanol.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Procedure using Isopropanol:

-

To a reaction vessel under an inert atmosphere, add the in situ prepared ruthenium catalyst solution in isopropanol.

-

Add the acetophenone (1 equivalent).

-

Add a solution of potassium tert-butoxide in isopropanol (typically 1-5 mol%).

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time.

-

Follow steps 5-10 from the formic acid/triethylamine procedure for work-up and analysis.

Visualizations

Experimental Workflow

Caption: Workflow for catalyst preparation and asymmetric transfer hydrogenation.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for Ru-catalyzed transfer hydrogenation.

Application Note and Protocol: Synthesis of Platinum(II) Complexes with 1,2-Bis(4-fluorophenyl)ethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of platinum(II) complexes featuring the chiral diamine ligand, 1,2-Bis(4-fluorophenyl)ethane-1,2-diamine. Platinum-based therapeutics are a cornerstone of cancer chemotherapy. The incorporation of fluorinated and sterically hindered ligands, such as this compound, can modulate the complex's lipophilicity, cellular uptake, and DNA binding properties, potentially leading to improved efficacy and a different spectrum of activity.[1][2][3] This protocol outlines the reaction of potassium tetrachloroplatinate(II) with the specified diamine ligand to yield the corresponding dichlorido platinum(II) complex. Characterization techniques and expected data are also summarized.

Introduction

The clinical success of cisplatin has spurred the development of numerous platinum-based anticancer agents with modified ligand spheres to enhance therapeutic profiles.[4][5] The non-leaving group ligands, typically amines, play a crucial role in the nature of the platinum-DNA adducts formed, which directly impacts the cellular response and repair mechanisms.[4] Introducing fluorine atoms into the ligand structure can alter the electronic properties and steric bulk of the complex, influencing its biological activity.[1][6] The synthesis of platinum(II) complexes with chiral diamines, such as derivatives of 1,2-diaminocyclohexane (DACH), has been a successful strategy, leading to drugs like oxaliplatin.[7] This protocol details a method for synthesizing a platinum(II) complex with the structurally related this compound ligand, a compound of interest for its potential antitumor properties.[8][9]

Experimental Workflow

Figure 1. A generalized workflow for the synthesis of the platinum(II) complex.

Experimental Protocol

Materials and Reagents

-

Potassium tetrachloroplatinate(II) (K₂PtCl₄)

-

This compound (can be synthesized or commercially procured)

-

Deionized water

-

Ethanol

-

Diethyl ether

-

Standard laboratory glassware (e.g., round-bottom flasks, beakers, Büchner funnel)

-

Magnetic stirrer and stir bars

-

Filtration apparatus

-

Vacuum oven or desiccator

Synthesis of [Pt(this compound)Cl₂]

A common method for the synthesis of such platinum(II) complexes involves the reaction of K₂PtCl₄ with the desired diamine ligand in an aqueous solution.[10][11]

-

Preparation of Reactant Solutions:

-

In a round-bottom flask, dissolve potassium tetrachloroplatinate(II) (K₂PtCl₄) in deionized water to a concentration of approximately 20-25 mg/mL.

-

In a separate beaker, dissolve an equimolar amount of this compound in a minimal amount of a suitable solvent. Depending on the ligand's solubility, this could be deionized water or ethanol.

-

-

Reaction:

-

Slowly add the diamine ligand solution dropwise to the stirring aqueous solution of K₂PtCl₄ at room temperature.

-

The reaction mixture should be stirred in the dark to prevent potential photoreactions.

-

A yellow precipitate of the desired platinum complex should form upon addition of the ligand.

-

Continue stirring the mixture at room temperature for 24 hours to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate sequentially with ample amounts of deionized water, followed by ethanol, and finally a small amount of diethyl ether to facilitate drying.

-

Dry the resulting solid under vacuum to a constant weight.

-

Characterization Data

The synthesized complex should be characterized using various spectroscopic and analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic and aliphatic protons of the diamine ligand. Coordination to platinum may cause a downfield shift of the N-H and adjacent C-H protons. |

| ¹³C NMR | Resonances for the carbon atoms of the this compound ligand. The carbon atoms attached to the nitrogen atoms may show a shift upon coordination to the platinum center. |

| ¹⁹F NMR | A signal corresponding to the fluorine atoms on the phenyl rings. The chemical shift will be indicative of the electronic environment of the fluoro-substituent. |

| ¹⁹⁵Pt NMR | A single resonance is expected, with a chemical shift characteristic of square-planar Pt(II) complexes with nitrogen and chloride ligands. |

| IR Spectroscopy | N-H stretching and bending vibrations. The Pt-N and Pt-Cl stretching frequencies can also be observed in the far-IR region. |

| ESI-MS | The mass spectrum should show a molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated mass of the platinum complex, exhibiting the characteristic isotopic pattern for platinum. |

| Elemental Analysis | The calculated percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the experimentally determined values for the proposed formula: C₁₄H₁₂Cl₂F₂N₂Pt. |

Signaling and Mechanism of Action Pathway

While the detailed signaling pathways activated by this specific complex require further biological investigation, the general mechanism of action for cisplatin-like platinum drugs is well-established.

Figure 2. The proposed intracellular activation and mechanism of action for the platinum complex.

Upon entering a cancer cell, where the intracellular chloride concentration is significantly lower than in the bloodstream, the chloride ligands of the platinum complex are displaced by water molecules in a process called aquation.[5] This generates a highly reactive, positively charged aqua species that readily binds to the nitrogen atoms of purine bases in DNA, particularly the N7 of guanine. This binding leads to the formation of DNA adducts, primarily intrastrand crosslinks, which distort the DNA helix, inhibit DNA replication and transcription, and ultimately trigger cell cycle arrest and apoptosis.[4][5]

Safety Precautions

-

Platinum compounds are potent sensitizers and can cause allergic reactions. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Work in a well-ventilated fume hood.

-

Consult the Safety Data Sheets (SDS) for all chemicals used.

Conclusion

This protocol provides a comprehensive guide for the synthesis and characterization of platinum(II) complexes with this compound. The successful synthesis of this and similar complexes will enable further investigation into their potential as novel anticancer agents, contributing to the ongoing efforts in the development of more effective and targeted cancer therapies. The enantiomers of [1,2-bis(4-fluorophenyl)ethylenediamine]dichloroplatinum(II) have demonstrated significant activity in both human breast cancer cell lines and mouse leukemia models, underscoring the therapeutic potential of this class of compounds.[8]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. Synthesis and Structural Characterization of a Fluorinated α-Diimine Platinum(II) Complex (2007), Lersch Martin | AcademicGPT, tlooto [tlooto.com]

- 7. Platinum(IV) Complexes of trans-1,2-diamino-4-cyclohexene: Prodrugs Affording an Oxaliplatin Analogue that Overcomes Cancer Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tumor-inhibiting [1,2-bis(fluorophenyl)ethylenediamine]platinum(II) complexes. V. Synthesis and evaluation of enantiomeric [1,2-bis-(4-fluorophenyl)ethylenediamine]dichloroplatinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

Enantioselective Synthesis of 1,2-Diamines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 1,2-diamines are critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and chiral ligands for asymmetric catalysis. Their stereochemistry often dictates the biological activity and efficacy of the final product, making their enantioselective synthesis a paramount objective in modern organic chemistry. This document provides detailed application notes and experimental protocols for several cutting-edge methodologies in the enantioselective synthesis of 1,2-diamines, focusing on practicality and high stereocontrol.

Applications in Drug Development and Asymmetric Catalysis

Enantioenriched 1,2-diamines are prevalent structural motifs in a wide array of biologically active molecules and chiral catalysts.[1][2][3] For instance, derivatives of 1,2-diaminocyclohexane are key components in the synthesis of anti-cancer drug candidates and are used as chiral ligands in numerous asymmetric transformations. The ability to introduce two stereogenic centers with defined relative and absolute stereochemistry is crucial for the development of potent and selective therapeutic agents.

Key Methodologies and Experimental Protocols

Several powerful strategies have emerged for the enantioselective synthesis of 1,2-diamines, including catalytic asymmetric diamination, umpolung cross-Mannich reactions, and reductive couplings. Below are detailed protocols for some of the most effective methods.

Catalytic Asymmetric Umpolung Cross-Mannich Reaction of Cyclic Ketimines

This protocol provides an efficient route to chiral vicinal tetrasubstituted diamines with excellent yields and stereoselectivities using cinchona-derived bifunctional organocatalysts.[4][5][6]

| Entry | Catalyst | Substrate 1 | Substrate 2 | Yield (%) | d.r. | e.e. (%) |

| 1 | Cinchona-derived catalyst | Cyclic Ketimine | Isatin-derived N-Boc ketimine | 85-98 | >20:1 | >99 |

| 2 | Catalyst V (5 mol%) | 1a | 2a | 90 | >20:1 | 92 |

General Procedure for the Asymmetric Umpolung Cross-Mannich Reaction: [5]

-

To a dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the cinchona-derived bifunctional organocatalyst (0.01 mmol, 10 mol%).

-

Add the cyclic ketimine (0.10 mmol, 1.0 equiv) and the isatin-derived N-Boc ketimine (0.10 mmol, 1.0 equiv).

-

Add the specified solvent (1.0 mL) and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion (typically 6-72 hours), concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired vicinal diamine.

Caption: Workflow for the Catalytic Asymmetric Umpolung Cross-Mannich Reaction.

Copper-Catalyzed Enantioselective Reductive Coupling of Azadienes with Imines

This method provides access to anti-1,2-diamines with high diastereoselectivity and enantioselectivity. The resulting diamines have differentiated amino groups, which is advantageous for subsequent synthetic transformations.[7]

| Entry | Azadiene | Imine | Yield (%) | d.r. | e.r. |

| 1 | 1a | Aryl-substituted imines | 64-93 | >20:1 | >95:5 |

| 2 | 1a | Halogen-substituted imines | 55-73 | >20:1 | >95:5 |

| 3 | 1a | Electron-poor imines | 41-59 | >20:1 | >95:5 |

| 4 | 1a | Ketimines | 84-92 | >20:1 | >95:5 |

General Procedure for Cu-Catalyzed Reductive Coupling: [7]

-

In a nitrogen-filled glovebox, add the copper catalyst precursor and the chiral ligand to a vial.

-

Add the appropriate solvent and stir for the specified time to form the active catalyst.

-

In a separate vial, dissolve the azadiene and the imine in the reaction solvent.

-

Transfer the substrate solution to the catalyst solution.

-

Add the reducing agent (e.g., a silane) to initiate the reaction.

-

Stir the reaction at the specified temperature for the required time.

-

Monitor the reaction by an appropriate method (e.g., ¹H NMR spectroscopy of an aliquot).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product by flash chromatography.

Caption: Proposed Catalytic Cycle for Cu-Catalyzed Reductive Coupling.

Sequential Palladium and Rhodium Catalysis for Diamine Synthesis

This strategy involves a Pd-catalyzed asymmetric allylic amination followed by a Rh-catalyzed diastereoselective oxidative cyclization to produce polyfunctionalized diamines.[8]

Pd-Catalyzed Allylic Amination:

| Entry | Ligand | Yield (%) | e.e. (%) |

| 1 | L1 | Good | High |

| 2 | L2 | - | >90 |

Rh-Catalyzed Oxidative Cyclization:

-

High substrate-controlled diastereoselectivity is generally observed.

Part A: Pd-Catalyzed Asymmetric Allylic Amination: [8]

-

To a solution of the allylic carbonate (1.1 equiv) in an appropriate solvent (e.g., THF) at 0.1 M, add the sulfamate nucleophile (1.0 equiv).

-

Add the palladium precursor (e.g., Pd₂(dba)₃·CHCl₃, 2.5 mol%) and the chiral ligand (e.g., (S,S)-L₁, 7.5 mol%).

-

Stir the reaction mixture at the specified temperature until the starting material is consumed (monitored by TLC).

-

Concentrate the reaction mixture and purify by flash chromatography to yield the enantioenriched N-allyl hydroxylamine-O-sulfamate.

Part B: Rh-Catalyzed Diastereoselective Oxidative Cyclization: [8]

-

To a solution of the product from Part A in a suitable solvent, add the Rh(II) catalyst (e.g., Rh₂(esp)₂, 2 mol%) and a solid base (e.g., MgO).

-

Add a hypervalent iodine oxidant.

-

Stir the mixture at room temperature until the reaction is complete.

-

Filter the reaction mixture and concentrate the filtrate.

-

Purify the residue by chromatography to obtain the aziridine product, which can be further transformed into the desired 1,2-diamine.

Caption: Sequential Pd and Rh Catalysis Workflow for Diamine Synthesis.

Conclusion

The methodologies presented herein represent powerful and versatile tools for the enantioselective synthesis of 1,2-diamines. The choice of method will depend on the specific target molecule, desired stereochemistry, and available starting materials. The provided protocols offer a starting point for researchers to implement these advanced synthetic strategies in their own laboratories for applications in drug discovery and development.

References